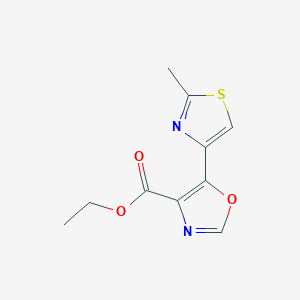
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide, also known as DTB, is a novel compound that has attracted significant scientific interest due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Synthetic Chemistry Applications
Compounds related to "4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide" have been extensively studied for their synthetic applications. For instance, Stepanova, Dmitriev, and Maslivets (2020) developed synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one moiety through the reaction of furan-2,3-diones with o-aminothiophenols, exploring their potential in biological activity, chemosensors, and fluorescence studies (Stepanova, Dmitriev, & Maslivets, 2020). Additionally, Aleksandrov and El’chaninov (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, detailing electrophilic substitution reactions crucial for creating complex molecular structures (Aleksandrov & El’chaninov, 2017).
Biological Activity
The exploration of the biological activity of these compounds has yielded promising results. Popiołek, Biernasiuk, and Malm (2016) synthesized and evaluated a series of furan/thiophene-1,3-benzothiazin-4-one hybrids for their antimicrobial activities, demonstrating significant efficacy against various Gram-positive and Gram-negative bacteria (Popiołek, Biernasiuk, & Malm, 2016). Furthermore, Zaki, Al-Gendey, and Abdelhamid (2018) focused on synthesizing and evaluating the anticancer activities of some derivatives, providing insights into their potential therapeutic applications (Zaki, Al-Gendey, & Abdelhamid, 2018).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(17-12-15-4-3-10-22-15)13-5-7-14(8-6-13)18-9-1-2-11-23(18,20)21/h3-8,10H,1-2,9,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNJRJCXDVDXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dimethoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2739071.png)
![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2739072.png)




![2-(4-fluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2739081.png)
![3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2739082.png)
![N-(4-Fluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2739085.png)

![(2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid](/img/structure/B2739089.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2739092.png)